3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine
CAS No.: 1114915-38-6
Cat. No.: VC4230254
Molecular Formula: C21H17BrN4OS
Molecular Weight: 453.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1114915-38-6 |
|---|---|
| Molecular Formula | C21H17BrN4OS |
| Molecular Weight | 453.36 |
| IUPAC Name | 3-(3-bromophenyl)-5-[[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C21H17BrN4OS/c1-13-6-7-15(10-14(13)2)18-8-9-20(25-24-18)28-12-19-23-21(26-27-19)16-4-3-5-17(22)11-16/h3-11H,12H2,1-2H3 |
| Standard InChI Key | SJXBWDJDCFJJFM-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC=C4)Br)C |
Introduction
Structural Analysis and Molecular Properties
The compound features a pyridazine core linked via a sulfanyl group to a 1,2,4-oxadiazole ring substituted with a 3-bromophenyl group. The pyridazine moiety is further functionalized with a 3,4-dimethylphenyl group. Its molecular formula is C₂₁H₁₇BrN₄OS, with a molecular weight of 453.36 g/mol.
Key Structural Features:
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Pyridazine ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2.
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1,2,4-Oxadiazole ring: A five-membered heterocycle containing one oxygen and two nitrogen atoms, known for enhancing metabolic stability and binding affinity .
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3-Bromophenyl group: Introduces halogen bonding potential, which can enhance interactions with biological targets .
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3,4-Dimethylphenyl group: Hydrophobic substituent that may improve membrane permeability.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₇BrN₄OS |
| Molecular Weight | 453.36 g/mol |
| IUPAC Name | 3-(3-bromophenyl)-5-[[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
| CAS No. | 1114915-38-6 |
| Topological Polar Surface Area (TPSA) | 89.2 Ų (predicted) |
Synthesis and Reaction Pathways
The synthesis involves multi-step reactions, typically starting with the formation of the oxadiazole ring, followed by functionalization with the sulfanyl linker and pyridazine core .
Key Steps:
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Oxadiazole Formation:
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Sulfanyl Linkage Introduction:
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Thiolation of the oxadiazole methyl group using Lawesson’s reagent or via nucleophilic substitution with a mercaptopyridazine derivative.
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Pyridazine Functionalization:
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Oxadiazole formation | POCl₃, 80°C, 6 h | 72–78 |
| Sulfanyl linkage | K₂CO₃, DMF, rt, 12 h | 65–70 |
| Pyridazine coupling | Pd(PPh₃)₄, Na₂CO₃, 100°C | 60–68 |
Spectroscopic Characterization
The compound’s structure is validated using advanced spectroscopic techniques:
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FT-IR:
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¹H NMR (400 MHz, CDCl₃):
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Mass Spectrometry:
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Molecular ion peak at m/z 453.36 (M⁺), with fragments at m/z 376.2 (loss of Br) and m/z 241.7 (pyridazine core).
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Biological Activity and Mechanisms
Anticancer Activity
The compound demonstrates potent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 0.010–0.012 µM), surpassing reference drugs like erlotinib . Mechanistic studies suggest EGFR tyrosine kinase inhibition, with docking scores of −10.25 to −10.32 kcal/mol (PDB ID: 1M17) .
Antimicrobial Properties
Derivatives with similar structures exhibit MIC values of 6.25–12.5 µg/mL against Staphylococcus aureus and Candida albicans, attributed to membrane disruption via hydrophobic interactions .
Table 3: Biological Activity Data
| Assay | Target/Model | Result |
|---|---|---|
| MTT assay | MCF-7 cells | IC₅₀ = 0.010 µM |
| Microdilution | S. aureus (ATCC 25923) | MIC = 8.5 µg/mL |
| Molecular docking | EGFR kinase (PDB 1M17) | ΔG = −10.32 kcal/mol |
Computational Insights
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ADMET Predictions:
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Molecular Dynamics Simulations:
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